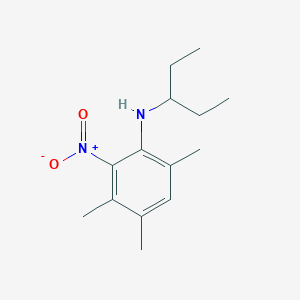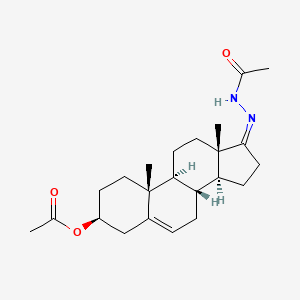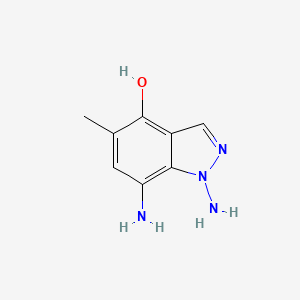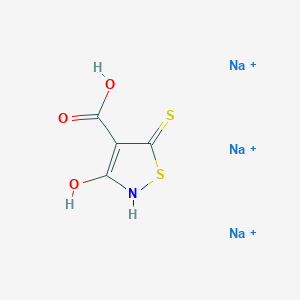![molecular formula C17H22BrNO5 B13406242 (9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structure, which includes a tricyclic core and multiple functional groups, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tiotropium Related Compound G: Shares a similar tricyclic core but differs in functional groups and overall structure.
Anisodine: Another compound with a tricyclic structure, used in different applications.
Uniqueness
What sets (9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide apart is its unique combination of functional groups and its specific tricyclic core, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H22BrNO5 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12?,13?,14?,15?,17-;/m1./s1 |
InChI-Schlüssel |
GJPDCORRBGIJOP-CGCZLUDZSA-N |
Isomerische SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O.Br |
Kanonische SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


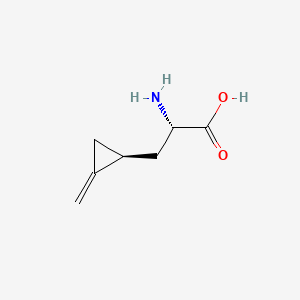
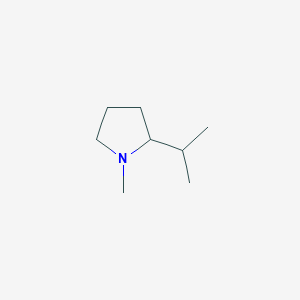
![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
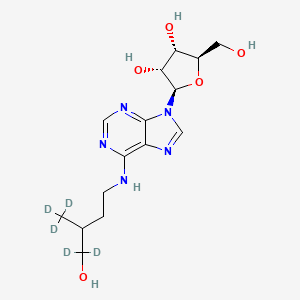
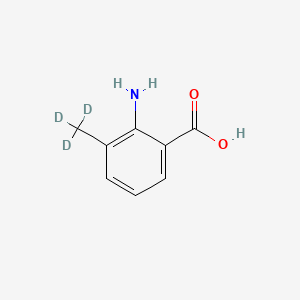
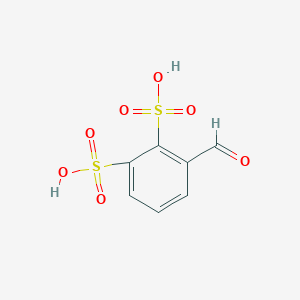
![Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)

![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)
